molecular formula C18H19F3N2O3S B1459517 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858252-16-0

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Cat. No.: B1459517
CAS No.: 1858252-16-0
M. Wt: 400.4 g/mol
InChI Key: ADYOROMZXIDULD-UHFFFAOYSA-N
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Description

The compound “4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline” is a chemical substance with the molecular formula C18H19F3N2O3S . It is related to other compounds such as 4-(piperidin-1-ylsulfonyl)aniline .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many biologically active compounds . The compound also contains a trifluoromethyl group and a phenoxy group .

Scientific Research Applications

Synthesis and Chemical Properties

Organometallic Reactions and Substitution Mechanisms : The compound's structure allows for diverse chemical reactions, such as the displacement of hydroxy- and similar groups from α-substituted ferrocenylmethanes by aniline, demonstrating its role in facilitating organometallic derivatives and nucleophilic substitution reactions in protic solvents (Marr et al., 1971).

Synthetic Applications : The chemistry of piperidines, including those substituted with trifluoromethyl and sulfonyl groups, is central to synthesizing various bioactive compounds. An example includes the development of novel s-triazine based entities for antibacterial and antituberculosis activity, showcasing the versatility of these compounds in drug synthesis (Mewada et al., 2016).

Biological Evaluation and Activity

Antimicrobial and Antituberculosis Activity : Research has focused on synthesizing derivatives with potent biological activities. For instance, novel s-triazine derivatives incorporating piperidine motifs have been evaluated for their antibacterial and antifungal properties, with some showing promising results against drug-resistant strains (Shawish et al., 2021).

Anti-Tuberculosis Screening : Direct screening of libraries containing piperidinol analogs identified compounds with anti-tuberculosis activity. This highlights the potential of such chemical frameworks in discovering new therapeutic agents against tuberculosis (Sun et al., 2009).

Molecular Design and Drug Discovery

Structural Optimization for Drug Discovery : The structural elements of 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline serve as a foundation for the design and synthesis of new compounds. For example, the development of dendritic G-2 melamines with piperidine linkers and peripheral units for potential therapeutic applications illustrates how modifications can enhance biological activity (Sacalis et al., 2019).

Future Directions

Piperidine derivatives, including this compound, are of significant interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on further exploring the biological activities of this compound and developing it into a therapeutic agent.

Properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c19-18(20,21)16-12-13(22)4-9-17(16)26-14-5-7-15(8-6-14)27(24,25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYOROMZXIDULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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